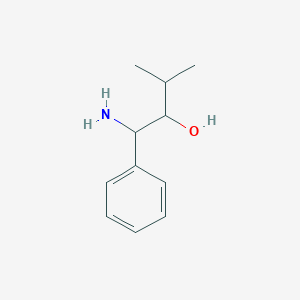

1-Amino-3-methyl-1-phenylbutan-2-ol

Description

BenchChem offers high-quality 1-Amino-3-methyl-1-phenylbutan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-methyl-1-phenylbutan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-methyl-1-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)11(13)10(12)9-6-4-3-5-7-9/h3-8,10-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSSCVHRYZXWIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Weight & Structural Analysis of 1-Amino-3-methyl-1-phenylbutan-2-ol

Executive Summary

This technical guide provides a rigorous characterization of 1-Amino-3-methyl-1-phenylbutan-2-ol , a specific regioisomer of the

This document outlines the exact molecular parameters, fragmentation logic for mass spectrometry (MS), and stereochemical considerations required for high-fidelity analysis in drug development and asymmetric synthesis.

Part 1: Physicochemical Profiling

The following data establishes the baseline identity of the molecule. These values are calculated based on the standard IUPAC connectivity: a butane chain substituted with a phenyl and amino group at

Molecular Constants Table

| Parameter | Value | Technical Note |

| Molecular Formula | Degree of Unsaturation = 4 (Phenyl ring) | |

| Molecular Weight (Average) | 179.26 g/mol | Suitable for gravimetric calculations |

| Monoisotopic Mass | 179.1310 Da | Critical for HRMS (High-Res Mass Spec) |

| Exact Mass | 180.1383 Da | The target ion in ESI+ mode |

| Elemental Composition | C (73.70%), H (9.56%), N (7.81%), O (8.92%) | |

| LogP (Predicted) | ~1.8 - 2.1 | Moderately lipophilic; crosses BBB |

| Polar Surface Area (PSA) | ~46 | (26 from -NH2, 20 from -OH) |

Part 2: Structural Elucidation & Stereochemistry

Stereochemical Complexity

This molecule contains two chiral centers at

-

Pair A (Syn/Erythro):

and -

Pair B (Anti/Threo):

and

Critical Insight: The proximity of the amine and hydroxyl groups allows for intramolecular hydrogen bonding, particularly in the syn isomers, which significantly alters chromatographic retention times and NMR shifts compared to the anti isomers.

Regioisomer Differentiation (The "Benzylic Switch")

A common analytical error is misidentifying this compound as its isomer, 2-amino-3-methyl-1-phenylbutan-1-ol (a derivative of valine/phenylglycine). Mass spectrometry is the most reliable method to distinguish them based on Stevenson’s Rule and

Fragmentation Logic (MS/MS)

-

Target Compound (1-Amino...): The amine is benzylic. Primary cleavage occurs between

and-

Diagnostic Ion:m/z 106 (

)

-

-

Common Isomer (2-Amino...): The hydroxyl is benzylic. Cleavage yields a benzylic oxonium ion OR an alkyl immonium ion.

-

Diagnostic Ion:m/z 107 (

) or m/z 72 (

-

Figure 1: MS/MS fragmentation pathway confirming the 1-amino regioisomer via the characteristic m/z 106 benzylic amine cation.[1][2][3][4][5][6][7]

Part 3: Analytical Methodologies

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate formula and regio-identity.

-

Sample Prep: Dissolve 0.1 mg in MeOH:Water (50:50) + 0.1% Formic Acid.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Rationale: The primary amine is easily protonated (

).

-

-

LC Conditions: C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse Plus).

-

Gradient: 5% to 95% Acetonitrile over 10 mins.

-

-

Verification Criteria:

-

Observed Mass:

ppm. -

Isotope Pattern:

(C13) abundance should be ~12.1% of M peak. -

MS/MS: Presence of m/z 106 (Base peak) and absence of m/z 72 (Valine immonium).

-

Protocol 2: NMR Spectroscopy (Stereochemical Assignment)

Objective: Distinguish Diastereomers (Syn vs. Anti).

-

Solvent:

(allows observation of H-bonding) or -

Key Signal: The coupling constant (

) between-

Anti-isomer: Typically displays a larger coupling constant (

Hz) due to trans-diaxial arrangement in the preferred conformer. -

Syn-isomer: Typically displays a smaller coupling constant (

Hz).

-

-

Chemical Shift: The methyl protons of the isopropyl group will appear as two distinct doublets (

ppm). In chiral environments, these may become magnetically non-equivalent (anisochronous).

Part 4: Synthesis & Purification Workflow

Understanding the synthesis origin helps predict impurity profiles (e.g., unreacted ketone or over-reduced species).

Figure 2: General synthetic workflow highlighting the critical chiral resolution step required to isolate the specific stereoisomer.

Purity Standards

For pharmaceutical applications, the following thresholds are mandatory:

-

Chemical Purity: >98% (HPLC-UV at 210 nm or 254 nm).

-

Enantiomeric Excess (ee): >99% (Determined by Chiral HPLC).

-

Diastereomeric Excess (de): >98%.[4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10856884, (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol (Isomer Reference). Retrieved from [Link]

-

Restek Corporation. LC-MS/MS Analysis of Amino Acids and Related Metabolites. Retrieved from [Link]

Sources

- 1. 1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride | C11H16ClNO | CID 14612665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol | C11H17NO | CID 10856884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Amino-3-methylbutan-2-ol | C5H13NO | CID 22348641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol | 1893415-26-3 [chemicalbook.com]

An In-depth Technical Guide to the pKa Values and Ionization Properties of 1-Amino-3-methyl-1-phenylbutan-2-ol

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the pKa values and ionization characteristics of 1-Amino-3-methyl-1-phenylbutan-2-ol. We delve into the structural features governing its acid-base properties, present theoretical estimations of its pKa, and provide detailed, field-proven experimental protocols for its empirical determination using potentiometric titration and UV-Vis spectrophotometry. Furthermore, we explore the role of computational methods in pKa prediction. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to characterize and modulate the ionization properties of small molecules to optimize their therapeutic potential.

The Foundational Role of pKa in Modern Drug Development

In the intricate process of drug discovery, the ionization state of a molecule, dictated by its pKa value(s), is a cornerstone of its developability.[1][2][3] The pKa represents the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. This seemingly simple constant has far-reaching implications for a drug candidate's journey through the body, influencing its:

-

Solubility and Formulation: The ionized form of a drug is generally more water-soluble, a critical factor for formulation and administration.[1]

-

Absorption, Distribution, Metabolism, and Excretion (ADME): A drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier, is heavily dependent on its lipophilicity, which is in turn governed by its ionization state.[1][4][5] A non-ionized form is typically more lipid-soluble and can more readily traverse these barriers.[2]

-

Target Engagement: The specific charge state of a molecule can be crucial for its interaction with the target protein, influencing binding affinity and potency.

-

Pharmacokinetics: The overall pharmacokinetic profile, including bioavailability and half-life, is a direct consequence of the interplay between a drug's pKa and the varying pH environments of different physiological compartments.[2][5]

Therefore, a thorough understanding and precise determination of the pKa of a potential drug molecule like 1-Amino-3-methyl-1-phenylbutan-2-ol are not merely academic exercises but essential components of a successful drug development program.[3][4]

Structural Analysis and Predicted Ionization of 1-Amino-3-methyl-1-phenylbutan-2-ol

To understand the ionization properties of 1-Amino-3-methyl-1-phenylbutan-2-ol, we must first examine its molecular structure.

Chemical Structure:

The key ionizable functional group in this molecule is the primary aliphatic amine (-NH2) . The hydroxyl group (-OH) is generally considered a very weak acid, with a pKa typically in the range of 16-18, and thus will not be significantly ionized under physiological conditions.[6] The phenyl group and the alkyl chain are not ionizable.

The primary amine group is basic and will accept a proton (H+) to form its conjugate acid, a primary ammonium ion (-NH3+). The equilibrium for this process is:

R-NH2 + H+ ⇌ R-NH3+

The pKa value for this equilibrium refers to the pKa of the conjugate acid (R-NH3+). For primary aliphatic amines, the pKa of the conjugate acid typically falls within the range of 9 to 11.[7] This means that at a pH below its pKa, the protonated, charged form (R-NH3+) will predominate, while at a pH above its pKa, the neutral, deprotonated form (R-NH2) will be the major species.

Predicted pKa:

Based on the structure of 1-Amino-3-methyl-1-phenylbutan-2-ol, the pKa of its conjugate acid is predicted to be in the range of 9.5 - 10.5 . This estimation is based on the typical pKa values of similar primary amines. The electron-donating alkyl groups can slightly increase the basicity (and thus the pKa of the conjugate acid) compared to a simple primary amine.

Experimental Determination of pKa: Methodologies and Protocols

While predictions provide a valuable starting point, the definitive determination of a compound's pKa requires empirical measurement. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[8][9]

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10][11] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.

Principle: As the titrant is added, it neutralizes the analyte. A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at the half-equivalence point, where half of the analyte has been neutralized.[10]

Detailed Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[10]

-

Sample Preparation:

-

Accurately weigh a sufficient amount of 1-Amino-3-methyl-1-phenylbutan-2-ol to prepare a solution with a concentration of at least 10⁻⁴ M.[8][10]

-

Dissolve the compound in deionized water. If solubility is an issue, a co-solvent such as methanol can be used, but the pKa value will then be specific to that solvent mixture.[9][12]

-

Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[10]

-

-

Titrant Preparation: Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[10] Since 1-Amino-3-methyl-1-phenylbutan-2-ol is a base, it will be titrated with a strong acid.

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant rate.

-

Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the measurement, especially at higher pH values.[10][11]

-

Add the standardized HCl solution in small, precise increments using a calibrated burette.

-

Record the pH reading after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Determine the equivalence point, which is the point of steepest inflection on the titration curve.

-

The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

-

Graphical Representation of Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds with a chromophore whose absorbance spectrum changes with ionization.[9][13] This method is more sensitive than potentiometric titration and requires less sample.[9]

Principle: The Beer-Lambert law states that absorbance is directly proportional to the concentration of the absorbing species. If the protonated and deprotonated forms of a molecule have different UV-Vis absorbance spectra, the pKa can be determined by measuring the absorbance of the sample in a series of buffers with different, precisely known pH values.[14]

Detailed Protocol:

-

Instrument Setup: Use a calibrated UV-Vis spectrophotometer.

-

Buffer Preparation: Prepare a series of buffer solutions with a constant ionic strength covering a pH range that brackets the expected pKa of the analyte (e.g., for 1-Amino-3-methyl-1-phenylbutan-2-ol, a pH range of 8 to 12 would be appropriate).

-

Sample Preparation:

-

Prepare a stock solution of 1-Amino-3-methyl-1-phenylbutan-2-ol in a suitable solvent (e.g., DMSO).[13]

-

In a 96-well microtiter plate or individual cuvettes, add a small, fixed amount of the stock solution to each of the prepared buffer solutions.[13] The final concentration of the analyte should be low enough to be within the linear range of the spectrophotometer.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorbance spectrum (e.g., from 230-500 nm) for each sample at each pH.[13]

-

Also, record the spectrum of a blank (buffer only) for each pH to use for background correction.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

The data can be fitted to the Henderson-Hasselbalch equation to obtain a more precise pKa value.[15]

-

Graphical Representation of UV-Vis Spectrophotometry Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Approaches to pKa Prediction

In the early stages of drug discovery, when large numbers of compounds are being synthesized and screened, experimental pKa determination for every molecule can be time-consuming and resource-intensive. In such cases, in silico pKa prediction methods are invaluable.[3][16] These computational tools can be broadly categorized into:

-

Quantitative Structure-Property Relationship (QSPR) Models: These methods use statistical correlations between the chemical structure and experimentally determined pKa values for a large training set of molecules to predict the pKa of new compounds.[17]

-

Quantum Mechanical (QM) Methods: These approaches are based on first-principles calculations of the free energy difference between the protonated and deprotonated states of a molecule.[17][18] While computationally more intensive, they can be more accurate for novel chemical scaffolds not well-represented in QSPR training sets.[16]

-

Hybrid Methods: Some modern approaches combine the speed of machine learning with the rigor of quantum mechanics to achieve both high accuracy and throughput.[18]

Several commercial and academic software packages are available for pKa prediction, each with its own strengths and limitations.[18][19][20] It is important to note that while these tools are powerful, their predictions should ideally be confirmed by experimental measurement for lead candidates.[3]

Summary of Ionization Properties and Data

The following table summarizes the key ionization properties of 1-Amino-3-methyl-1-phenylbutan-2-ol.

| Property | Value/Description | Rationale/Method |

| Ionizable Group | Primary Amine (-NH2) | Structural Analysis |

| Ionization Reaction | R-NH2 + H+ ⇌ R-NH3+ | Acid-Base Chemistry |

| Predicted pKa | 9.5 - 10.5 | Based on typical values for primary aliphatic amines |

| Predominant form at pH 7.4 | Protonated (R-NH3+) | Physiological pH is significantly below the predicted pKa |

| Recommended Experimental Method | Potentiometric Titration | High accuracy and direct measurement |

| Alternative Experimental Method | UV-Vis Spectrophotometry | Higher sensitivity, requires less sample |

| Computational Approach | QSPR or QM methods | For high-throughput screening or initial estimation |

Conclusion

The pKa of 1-Amino-3-methyl-1-phenylbutan-2-ol, governed by its primary amine functional group, is a critical determinant of its behavior in biological systems. A predicted pKa in the range of 9.5 to 10.5 suggests that this compound will be predominantly in its charged, protonated form at physiological pH. This has significant implications for its solubility, membrane permeability, and potential interactions with its biological target. For accurate characterization, this guide has provided detailed protocols for the robust experimental determination of its pKa using potentiometric titration and UV-Vis spectrophotometry. The judicious application of these experimental techniques, complemented by computational predictions in the early discovery phases, will enable researchers to build a comprehensive understanding of this molecule's physicochemical properties and to make informed decisions in the pursuit of developing novel therapeutics.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Manallack, D. T., Prankerd, R. J., & Yuriev, E. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485-496.

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

- De Leger, A., Hendrickx, H., & Dees, M. (2012). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 66, 113-124.

-

ECETOC. (2019). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

- Al-Iraqi, W., & Al-Hassani, R. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering, 3(11), 1-15.

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

- Llinàs, A., & De la Cruz, X. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(37), 23697-23704.

-

Rowan. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved from [Link]

- Tomsho, J. W., & Benkovic, S. J. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1011-1015.

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]

- Scientific Research Publishing. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of Materials Science and Chemical Engineering, 3(8), 1-11.

- Juranić, I. (2012). Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society, 77(4), 435-440.

- Rayer, A. V., et al. (2014). Detailed procedure for calculating pKa. Energy Procedia, 63, 1136-1145.

-

MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

-

Taylor & Francis Group. (n.d.). Study of pKa values of alkylamines based on density functional theory. Retrieved from [Link]

-

University of Wisconsin-Madison. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol. Retrieved from [Link]

-

reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Retrieved from [Link]

- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-322.

-

NIST. (n.d.). 1-Butanol, 2-amino-3-methyl-, (.+/-.)-. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-amino-3-phenylbutan-2-ol (C10H15NO). Retrieved from [Link]

-

ResearchGate. (2025, August 6). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Retrieved from [Link]

Sources

- 1. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. ijirss.com [ijirss.com]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. enamine.net [enamine.net]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. hi-tec.tripod.com [hi-tec.tripod.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rowansci.substack.com [rowansci.substack.com]

- 18. optibrium.com [optibrium.com]

- 19. MoKa - pKa modelling [moldiscovery.com]

- 20. schrodinger.com [schrodinger.com]

Methodological & Application

Enantioselective preparation methods for 1-Amino-3-methyl-1-phenylbutan-2-ol

An In-Depth Technical Guide to the Enantioselective Preparation of 1-Amino-3-methyl-1-phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a class of privileged structural motifs frequently encountered in natural products, pharmaceuticals, and as highly effective chiral ligands or auxiliaries in asymmetric synthesis.[1][2] The specific spatial arrangement of the amino and hydroxyl groups is often paramount to their biological function or their efficacy in directing stereochemical outcomes. 1-Amino-3-methyl-1-phenylbutan-2-ol, possessing two adjacent stereocenters, is a valuable chiral building block. Its enantiopure forms, such as (1R,2S)-1-Amino-3-methyl-1-phenylbutan-2-ol, serve as key intermediates and synthons for more complex, high-value molecules.

The challenge in synthesizing such compounds lies in controlling the absolute and relative stereochemistry of the two adjacent chiral centers. This guide provides detailed application notes and protocols for three robust and distinct strategies for the enantioselective preparation of 1-Amino-3-methyl-1-phenylbutan-2-ol:

-

Chemoenzymatic Asymmetric Reduction: A green and highly selective biocatalytic approach.

-

Catalytic Asymmetric Transfer Hydrogenation: A versatile and scalable transition-metal-catalyzed method.

-

Chiral Auxiliary-Mediated Diastereoselective Synthesis: A classical yet powerful substrate-controlled strategy.

Each section explains the causality behind the experimental design, provides step-by-step protocols, and summarizes key performance data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Method 1: Chemoenzymatic Asymmetric Reduction of an α-Amino Ketone Precursor

Scientific Principle & Rationale

This state-of-the-art approach leverages the exquisite stereoselectivity of enzymes, specifically ketone reductases (KREDs), to reduce a prochiral α-amino ketone to the desired chiral amino alcohol.[3] KREDs, often operating under mild aqueous conditions, utilize a hydride from a cofactor, typically NADPH or NADH, for the reduction. The enzyme's chiral active site precisely orients the substrate, leading to the formation of one enantiomer with exceptionally high fidelity.

To make the process economically viable, the expensive cofactor is used in catalytic amounts and continuously regenerated in situ. A common and efficient cofactor regeneration system pairs glucose with glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, concomitantly reducing NADP+ to NADPH.[3] This chemoenzymatic strategy is highly advantageous as it introduces chirality in the final step with high enantiomeric excess (ee) and operates under environmentally benign conditions.[3]

Experimental Workflow: Chemoenzymatic Reduction

Sources

Application Note: Advanced Derivatization Strategies for the Analysis of 1-Amino-3-methyl-1-phenylbutan-2-ol

Abstract: This document provides a comprehensive guide to the chemical derivatization of 1-Amino-3-methyl-1-phenylbutan-2-ol, a chiral amino alcohol of interest in pharmaceutical and chemical research. The inherent polarity, low volatility, and stereochemical complexity of this molecule present significant challenges for direct analysis by standard chromatographic methods. This application note details several field-proven derivatization protocols designed to enhance analyte properties for robust and reliable analysis via Gas Chromatography (GC) and Liquid Chromatography (LC). We will explore techniques including silylation, acylation, and specialized chiral derivatization to enable both quantitative analysis and the critical resolution of its stereoisomers. Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and offers expert insights into method selection and optimization.

Introduction: The Analytical Challenge

1-Amino-3-methyl-1-phenylbutan-2-ol is a bifunctional molecule featuring a primary amine (-NH₂) and a secondary alcohol (-OH) group. Furthermore, it possesses two chiral centers, meaning it can exist as four distinct stereoisomers. These characteristics—high polarity from the amine and hydroxyl groups, and the presence of stereoisomers—make it a challenging analyte for direct chromatographic analysis.

Key Analytical Hurdles:

-

Low Volatility: The polar functional groups form strong intermolecular hydrogen bonds, preventing volatilization required for Gas Chromatography (GC).

-

Poor Chromatographic Peak Shape: Polar analytes often interact strongly with active sites in GC columns or show poor retention in standard reverse-phase Liquid Chromatography (LC), leading to broad, tailing peaks.

-

Co-elution of Stereoisomers: Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on standard (achiral) chromatographic columns impossible without derivatization.

Chemical derivatization addresses these challenges by chemically modifying the analyte to produce a derivative with properties more suitable for analysis. This process is foundational for achieving accurate quantification and resolving stereochemical complexity.

Derivatization for Achiral Gas Chromatography-Mass Spectrometry (GC-MS)

For quantitative analysis where chiral separation is not the primary goal, derivatization is employed to decrease polarity and increase volatility and thermal stability.[1] The primary targets for modification on 1-Amino-3-methyl-1-phenylbutan-2-ol are the active hydrogens on the amine and hydroxyl groups.

Silylation: The Gold Standard for Volatility Enhancement

Silylation is the most common derivatization technique for GC analysis.[2] It involves the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group.[3] This reaction effectively caps the polar -OH and -NH₂ groups, breaking the intermolecular hydrogen bonds and converting the analyte into a less polar, more volatile, and more thermally stable silyl derivative.[1][2]

Causality of Reagent Choice: The selection of a silylating agent is critical and depends on the reactivity of the functional groups. Silylamides like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful silyl donors suitable for both alcohols and amines.[4][5] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), is often used to increase the reactivity of the reagent, particularly for hindered hydroxyl groups like the secondary alcohol in our target molecule.[2]

| Reagent | Acronym | Key Characteristics | Byproducts |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly versatile and powerful; derivatizes a wide range of polar compounds.[4] | Volatile and neutral |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most powerful TMS donor for GC derivatization.[4] | Volatile and neutral |

| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms t-butyldimethylsilyl (t-BDMS) derivatives, which are ~10,000 times more stable against hydrolysis than TMS ethers.[2] | Volatile and neutral |

Protocol 1: Dual Silylation with BSTFA + 1% TMCS

This protocol describes the formation of di-TMS derivatives of 1-Amino-3-methyl-1-phenylbutan-2-ol for GC-MS analysis.

Materials:

-

1-Amino-3-methyl-1-phenylbutan-2-ol sample

-

BSTFA + 1% TMCS silylating agent

-

Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Toluene)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

Methodology:

-

Sample Preparation: Place a known quantity (e.g., 100 µg - 1 mg) of the analyte into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to exclude moisture, as silylating reagents are highly moisture-sensitive.[2]

-

Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the dried residue. Add 100 µL of BSTFA + 1% TMCS to the vial.[6]

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes to ensure complete derivatization of both the amine and the sterically hindered secondary alcohol.[5]

-

Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

-

Analysis: The sample is now ready for injection. Inject 1 µL of the derivatized solution into the GC-MS system.

Expected Outcome: The reaction replaces the active hydrogens on both the -NH₂ and -OH groups, yielding a single di-TMS derivative that is volatile and thermally stable.

Chiral Derivatization for Enantiomeric Resolution

To separate and quantify the stereoisomers of 1-Amino-3-methyl-1-phenylbutan-2-ol, a chiral derivatizing agent (CDA) is required. The principle involves reacting the enantiomeric mixture with a single, pure enantiomer of a CDA.[7] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated using standard, achiral chromatography.[8][9]

Marfey's Method for the Primary Amine (LC-MS)

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA) and its analogs are highly effective for the chiral resolution of primary amines.[10][11] The reagent reacts with the primary amine of the analyte via a nucleophilic aromatic substitution.[12] Since the reagent itself is chiral, the resulting derivatives are diastereomers that can be readily separated by reverse-phase HPLC and detected by UV (due to the dinitrophenyl group) or mass spectrometry.[13]

Protocol 2: Derivatization with Marfey's Reagent (FDAA)

Materials:

-

1-Amino-3-methyl-1-phenylbutan-2-ol sample

-

1% (w/v) Marfey's reagent (FDAA) in acetone

-

1 M Sodium Bicarbonate (NaHCO₃) solution

-

2 M Hydrochloric Acid (HCl)

-

Acetonitrile (ACN) and Water (HPLC grade)

Methodology:

-

Sample Preparation: In a microcentrifuge tube, dissolve a known amount of the analyte (e.g., 50 µL of a 1 mg/mL solution) in 100 µL of water.

-

Reaction Initiation: Add 100 µL of 1 M NaHCO₃ to make the solution basic. Add 200 µL of the 1% FDAA solution in acetone. The basic condition facilitates the deprotonation of the amine, enhancing its nucleophilicity.

-

Incubation: Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

-

Quenching: After incubation, cool the mixture to room temperature. Add 50 µL of 2 M HCl to neutralize the excess bicarbonate and quench the reaction.

-

Dilution and Analysis: Dilute the sample with the mobile phase (e.g., 50:50 ACN:Water) to a suitable concentration and inject it into the LC-MS system.

Mosher's Method for the Secondary Alcohol (NMR / LC-MS)

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic chiral derivatizing agent used to determine the absolute configuration and enantiomeric purity of alcohols and amines.[8][14] It is typically used as its more reactive acid chloride form ((R)- or (S)-MTPA-Cl). It reacts with the secondary alcohol of the analyte to form diastereomeric esters.[9] While traditionally analyzed by ¹H or ¹⁹F NMR spectroscopy to assign absolute stereochemistry, the resulting diastereomeric esters can also be separated by HPLC.[15][16]

Protocol 3: Mosher's Ester Formation for LC Analysis

Materials:

-

1-Amino-3-methyl-1-phenylbutan-2-ol sample

-

(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

-

Anhydrous Pyridine or another suitable base (e.g., DMAP)

-

Anhydrous, aprotic solvent (e.g., Dichloromethane or Chloroform)

-

Two separate reaction vials

Methodology:

-

Sample Preparation: In two separate dry vials, place approximately 1-2 mg of the analyte.

-

Reagent Addition: Dissolve the analyte in 0.5 mL of anhydrous dichloromethane. Add a small excess (e.g., 1.2 equivalents) of anhydrous pyridine to act as a base and scavenger for the HCl byproduct.[8]

-

Derivatization: To one vial, add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl. To the second vial, add the same excess of (S)-MTPA-Cl.

-

Reaction: Cap the vials and let them stand at room temperature for several hours (or until the reaction is complete, as monitored by TLC or LC).

-

Workup: Quench the reaction by adding a small amount of water. Extract the organic layer, wash with dilute acid and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Analysis: Reconstitute the dried residue in a suitable mobile phase for LC-MS analysis. Comparing the chromatograms from the (R)- and (S)-MTPA derivatives aids in peak identification and confirms separation.

| Technique | Target Group | Reagent | Primary Analysis Method | Key Outcome |

| Marfey's Method | Primary Amine (-NH₂) | FDAA (Marfey's Reagent) | LC-UV, LC-MS | Enantiomeric resolution and quantification.[10][13] |

| Mosher's Method | Secondary Alcohol (-OH) | MTPA-Cl (Mosher's Acid Chloride) | NMR, LC-MS | Determination of absolute configuration and enantiomeric excess.[8][14] |

Derivatization for Enhanced LC-MS Performance

For achiral LC-MS analysis, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.

4.1. Acetylation

Acetylation of the primary amine using a reagent like acetic anhydride converts the basic amine into a neutral, more hydrophobic amide.[17] This modification can improve peak shape and increase retention time in reverse-phase chromatography, moving the analyte away from the solvent front and potential matrix interferences.[18][19]

Protocol 4: N-Acetylation for LC-MS Analysis

Materials:

-

1-Amino-3-methyl-1-phenylbutan-2-ol sample

-

Acetylation reagent: Acetic anhydride and Methanol (1:3 v/v)[17]

-

Ammonium Bicarbonate buffer (e.g., 50 mM, pH ~8)

Methodology:

-

Sample Preparation: Dissolve the analyte in the ammonium bicarbonate buffer.

-

Derivatization: Add a 5-fold molar excess of the acetylation reagent.

-

Incubation: Allow the reaction to proceed at room temperature for 1 hour.[17]

-

Evaporation: Evaporate the solvent and excess reagent under a stream of nitrogen or using a centrifugal vacuum concentrator.

-

Analysis: Reconstitute the sample in the initial mobile phase for LC-MS injection.

Summary and Method Selection

The choice of derivatization technique for 1-Amino-3-methyl-1-phenylbutan-2-ol is dictated entirely by the analytical objective.

-

For total quantification by GC-MS , silylation (Protocol 1) is the most robust and widely used method.

-

For enantiomeric separation by LC-MS , Marfey's method (Protocol 2) is highly recommended due to its specificity for the primary amine and the excellent chromatographic properties of the derivatives.

-

For determining absolute configuration , Mosher's method (Protocol 3) is the standard, with analysis by NMR or confirmation by LC-MS.

-

To improve achiral LC-MS performance , simple N-acetylation (Protocol 4) can significantly enhance retention and peak shape.

Each protocol described herein serves as a validated starting point. Researchers should perform their own optimization and validation to meet the specific requirements of their instrumentation and sample matrices.

References

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. Retrieved from [Link]

-

Patterson, D. G. (1983). Techniques for silylation. ResearchGate. Retrieved from [Link]

-

Regis Technologies. (n.d.). Silylation Reagents. Regis Technologies. Retrieved from [Link]

-

Bhushan, R., & Brückner, H. (2007). Chiral Separations Using Marfey's Reagent. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. Retrieved from [Link]

-

Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. Retrieved from [Link]

-

Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161. Retrieved from [Link]

-

Wikipedia. (n.d.). Silylation. Wikipedia. Retrieved from [Link]

-

Fukushima, T., et al. (2020). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, 10(11), 441. Retrieved from [Link]

-

Wikipedia. (n.d.). Mosher's acid. Wikipedia. Retrieved from [Link]

-

The Retort. (2012). Mosher's Acid. The Retort. Retrieved from [Link]

-

Fuji, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Organic Letters, 18(18), 4606-4609. Retrieved from [Link]

-

Zaitsu, K., et al. (2007). LC-MS analysis after acetylation of primary amines. ResearchGate. Retrieved from [Link]

-

Langer, K., et al. (2023). Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry. International Journal of Molecular Sciences, 24(9), 7943. Retrieved from [Link]

-

Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Hyland, K. C., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1721, 464811. Retrieved from [Link]

-

Leitner, A., & Lindner, W. (2007). Selective Acylation of Primary Amines in Peptides and Proteins. Analytical Chemistry, 79(22), 8757-8764. Retrieved from [Link]

Sources

- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 2. Silylation Reagents - Regis Technologies [registech.com]

- 3. Silylation - Wikipedia [en.wikipedia.org]

- 4. covachem.com [covachem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Retort [www1.udel.edu]

- 10. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Mosher's acid - Wikipedia [en.wikipedia.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemistry.illinois.edu [chemistry.illinois.edu]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Purification strategies for 1-Amino-3-methyl-1-phenylbutan-2-ol via recrystallization

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the purification of 1-Amino-3-methyl-1-phenylbutan-2-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during purification by recrystallization. My goal is to move beyond simple protocols and offer insights into the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategies.

Core Principles: Why Recrystallization Works

Recrystallization is a powerful purification technique that relies on the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[1] The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2][3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice.[1] Because the molecules of your target compound fit together much better in their own crystal structure, impurities are typically excluded and remain dissolved in the surrounding solution, known as the mother liquor.[4] Slow, controlled cooling is paramount as it allows for the selective growth of pure crystals rather than rapid precipitation, which can trap impurities.[3]

Troubleshooting Guide: Common Issues & Solutions (Q&A)

This section directly addresses specific problems you may encounter during the recrystallization of 1-Amino-3-methyl-1-phenylbutan-2-ol.

Q1: I've added the hot solvent, but my crude product won't fully dissolve. What's happening?

A1: This issue typically points to one of two scenarios: insufficient solvent or the presence of insoluble impurities.

-

Probable Cause 1: Insufficient Solvent. You may not have reached the saturation point at the solvent's boiling temperature.

-

Probable Cause 2: Insoluble Impurities. Your crude material may contain impurities that are not soluble in the chosen solvent even at high temperatures.

-

Solution: If a small amount of solid material remains after adding a reasonable amount of additional hot solvent, you should perform a hot gravity filtration.[4][6] This involves filtering the hot solution through fluted filter paper to remove the insoluble matter before allowing the filtrate to cool. To prevent premature crystallization in the funnel, it's wise to add a slight excess of hot solvent (5-10%) before this step.

-

Q2: My solution has cooled, but no crystals have formed. What should I do?

A2: The failure of crystals to appear upon cooling is a common problem, often due to either using too much solvent or the formation of a supersaturated solution.[7]

-

Probable Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[7] If the solution is too dilute, the concentration of your compound will not exceed its solubility limit even at low temperatures.

-

Solution: Reduce the solvent volume by gently boiling the solution to evaporate some of the solvent.[7] Once the volume is reduced (e.g., by 25-30%), allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to "oil out."

-

-

Probable Cause 2: Supersaturation. The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation point to begin.[7]

-

Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[8][9] The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

-

Solution 2: Seeding. If you have a small, pure crystal of 1-Amino-3-methyl-1-phenylbutan-2-ol, add it to the cooled solution. This "seed" crystal acts as a template for further crystal growth.[8][9]

-

Q3: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?

A3: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[9][10] It is particularly common with impure samples or when using certain mixed-solvent systems.[7]

-

Solution 1: Re-dissolve and Dilute. Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to create a more dilute solution.[9] Allow this solution to cool very slowly. Slow cooling is critical to give the molecules time to orient themselves into a crystal lattice rather than aggregating as a liquid.[7]

-

Solution 2: Modify the Solvent System. If dilution doesn't work, the solvent may be the issue. For a polar amino alcohol, if you are using a non-polar solvent, it might be too poor a solvent. Conversely, a highly polar solvent might be too good. Consider switching to a different solvent or a mixed-solvent system where the polarity can be more finely tuned.

-

Solution 3: Trituration. If the oil persists, you can try to induce solidification through trituration. After cooling, decant the solvent, and add a small amount of a solvent in which your compound is completely insoluble (like hexane). Vigorously stir or use a sonicator. This can sometimes induce the oil to solidify.[8]

Q4: My final yield is very low. Where did my product go?

A4: Low recovery is a frustrating but solvable issue. The primary culprits are using too much solvent, choosing a suboptimal solvent, or washing the final crystals improperly.

-

Probable Cause 1: Excessive Recrystallization Solvent. As discussed in Q2, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5][9]

-

Probable Cause 2: Suboptimal Solvent Choice. The ideal solvent has a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures. If your compound has moderate solubility in the cold solvent, you will lose a substantial amount of product.

-

Probable Cause 3: Improper Washing. Washing the collected crystals with room temperature or warm solvent will re-dissolve some of your product.

-

Solution: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor without dissolving the crystals themselves.[3]

-

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for 1-Amino-3-methyl-1-phenylbutan-2-ol?

A: The "like dissolves like" principle is a good starting point.[2][11] 1-Amino-3-methyl-1-phenylbutan-2-ol is a polar molecule due to its amino and hydroxyl functional groups. Therefore, polar solvents are the most promising candidates.[6] The best approach is empirical testing:

-

Place a small amount of your crude material (20-30 mg) into several test tubes.

-

Add a small amount of a different solvent to each tube (~0.5 mL).

-

Observe solubility at room temperature. A good solvent should show poor solubility.[6]

-

Gently heat the insoluble samples to the solvent's boiling point. A good solvent will fully dissolve the compound when hot.[11]

-

Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals.[3]

Q: What is a mixed-solvent system and when should I use it?

A: A mixed-solvent system (or solvent-pair) is used when no single solvent has the ideal solubility characteristics.[2] It consists of two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent" or "antisolvent").[6][12]

You should consider this method if you find that your compound is very soluble in one solvent (e.g., methanol) even when cold, and insoluble in another (e.g., water or hexane) even when hot. For a polar amino alcohol, a common and effective pair is an alcohol (like ethanol or isopropanol) and water.

Q: Can I put my hot flask directly into an ice bath to speed up crystallization?

A: This is strongly discouraged.[4] Rapid cooling leads to the formation of very small, often impure, crystals through precipitation rather than selective crystallization.[5] This can trap impurities within the crystal lattice. For the best purity, always allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath to maximize the yield.[1]

Data Summaries

Table 1: Common Solvents for Recrystallization of Polar Compounds

| Solvent | Boiling Point (°C) | Polarity | Comments |

| Water | 100 | Very High | Excellent for many polar compounds, but crystals can be slow to dry.[6] |

| Ethanol | 78 | High | An excellent and versatile general-purpose solvent.[6] Often used in mixed systems with water. |

| Methanol | 65 | High | Good for relatively polar compounds; easily removed due to low boiling point.[2][6] |

| Isopropanol | 82 | Medium-High | A good alternative to ethanol, slightly less polar. |

| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity.[6] |

| Acetone | 56 | Medium | A strong solvent, sometimes too effective at dissolving compounds even when cold.[2] |

| Toluene | 111 | Low | Good for aromatic compounds, but its high boiling point can make it difficult to remove.[6] |

| Hexane | 69 | Very Low | Typically used as an "insoluble solvent" or antisolvent for polar compounds.[6] |

Visual Workflows

General Recrystallization Workflow

Caption: Decision tree for addressing crystallization failure.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

-

Aliquot ~20 mg of crude 1-Amino-3-methyl-1-phenylbutan-2-ol into 4-5 small test tubes.

-

To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. A good candidate will not dissolve in ~0.5 mL of cold solvent.

-

Take the tubes with insoluble material and heat them gently in a sand or water bath.

-

Continue adding the corresponding solvent dropwise to the hot mixture until the solid just dissolves. Record the approximate volume used. An ideal solvent dissolves the compound in a reasonable volume (e.g., < 2 mL).

-

Remove the tubes from the heat and allow them to cool slowly to room temperature.

-

Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.

-

Visually inspect the quantity and quality of the crystals formed. The solvent that yields the most abundant, well-formed crystals is the best choice for a large-scale procedure.

Protocol 2: Single-Solvent Recrystallization

-

Place the crude 1-Amino-3-methyl-1-phenylbutan-2-ol into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation). 2. Add a boiling stick or magnetic stir bar. Place the flask on a hot plate.

-

Add a small portion of the chosen solvent, enough to create a slurry.

-

Heat the mixture to a gentle boil.

-

Continue to add small portions of the hot solvent until the solid completely dissolves. Ensure you are using the minimum amount required. [3]6. If insoluble impurities remain, perform a hot gravity filtration (as described in Q1).

-

Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

-

Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation. [5]9. Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Allow the crystals to dry completely under vacuum.

-

Determine the weight (for percent recovery) and melting point of the purified product to assess its purity.

Protocol 3: Mixed-Solvent Recrystallization (e.g., Ethanol-Water)

-

Place the crude product in an Erlenmeyer flask on a hot plate.

-

Add the "soluble solvent" (e.g., ethanol) in small, hot portions while heating until the solid just dissolves. [10]3. Continue heating the solution and begin adding the hot "insoluble solvent" or antisolvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid). [10][12]This indicates the saturation point has been reached.

-

Add a few more drops of the hot "soluble solvent" (ethanol) until the solution becomes clear again. [12]5. Remove the flask from the heat, cover, and cool slowly to room temperature, then in an ice bath as described in the single-solvent protocol.

-

Collect, wash, and dry the crystals as previously described.

References

- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).

- Experiment 2: Recrystallization. (n.d.).

- Recrystallization. (n.d.).

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- Crystallization Solvents. (n.d.).

- Recrystallization1. (n.d.).

- Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. (n.d.). Benchchem.

- 1-Amino-3-methylbutan-2-ol. (n.d.). PubChem.

- Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs.

- Recrystallization-1.pdf. (n.d.).

- (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol. (n.d.). PubChem.

- Recrystallization - Single Solvent. (n.d.).

- 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.

- Recrystallization. (n.d.).

- Recrystallization with two solvents. (2019, December 18). Reddit.

- Technical Support Center: Purification of 1-Amino-2-methyl-4-phenylbutan-2-ol. (n.d.). Benchchem.

- Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.

- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.

Sources

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. rubingroup.org [rubingroup.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Home Page [chem.ualberta.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

Troubleshooting low enantiomeric excess in 1-Amino-3-methyl-1-phenylbutan-2-ol production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral amino alcohols, specifically focusing on troubleshooting challenges related to achieving high enantiomeric excess in the production of 1-Amino-3-methyl-1-phenylbutan-2-ol. This document provides in-depth troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address common experimental issues.

Troubleshooting Guide: Low Enantiomeric and Diastereomeric Excess

The synthesis of 1-Amino-3-methyl-1-phenylbutan-2-ol, which contains two adjacent chiral centers, presents a significant stereochemical challenge. The primary route to this molecule involves the diastereoselective reduction of a prochiral α-amino ketone precursor, such as N-protected 1-amino-3-methyl-1-phenylbutan-2-one. Low enantiomeric excess (ee) or diastereomeric excess (de) is a common hurdle, and this guide will help you systematically diagnose and resolve the underlying issues.

Q1: My enantiomeric/diastereomeric excess is consistently low. What are the primary factors to investigate?

Low stereoselectivity in the reduction of the α-amino ketone precursor can stem from several sources. A systematic approach to troubleshooting is crucial. Here are the key areas to investigate, in order of likely impact:

-

The N-Protecting Group: The nature of the protecting group on the amino functionality is arguably the most critical factor influencing the stereochemical outcome.[1] It dictates the conformational bias of the substrate and its ability to chelate with the reducing agent and/or catalyst.

-

Causality: Bulky protecting groups like tert-butoxycarbonyl (Boc) can sterically hinder one face of the carbonyl group, directing the hydride attack to the opposite face. Conversely, protecting groups capable of chelation, such as those with additional Lewis basic sites, can lock the substrate in a specific conformation, leading to high diastereoselectivity, especially when used with certain Lewis acidic reagents.[1]

-

Troubleshooting Steps:

-

If you are using a simple protecting group (e.g., benzyl), consider switching to a bulkier group like Boc or a chelating group.

-

The choice of protecting group can lead to a reversal of selectivity with different reducing agents. For example, some N-protected β-amino ketones yield syn-1,3-amino alcohols, while others give the anti-product with the same reducing agent.[2]

-

-

-

Choice of Reducing Agent and Catalyst: The combination of the reducing agent and, if applicable, the chiral catalyst, is the cornerstone of achieving high enantioselectivity.

-

Causality: For non-catalytic reductions, bulky hydride sources (e.g., L-Selectride) or chelating reducing agents (e.g., those containing zinc) can exhibit inherent diastereoselectivity. In catalytic asymmetric reductions, the chiral catalyst (e.g., an oxazaborolidine in a Corey-Bakshi-Shibata reduction) creates a chiral environment around the carbonyl group, forcing the reduction to occur on a specific face.[3][4][5]

-

Troubleshooting Steps:

-

Corey-Bakshi-Shibata (CBS) Reduction: This is a highly effective method for the enantioselective reduction of prochiral ketones.[3][4][5] If you are not already using it, it is strongly recommended. Ensure the CBS catalyst is of high purity and handled under anhydrous conditions.

-

Screening Reducing Agents: If pursuing a non-catalytic diastereoselective reduction, screen a variety of reducing agents, from simple borohydrides to more complex, sterically demanding ones.

-

-

-

Reaction Temperature: The temperature at which the reduction is carried out can have a profound impact on stereoselectivity.

-

Causality: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to a higher population of the lower-energy transition state and thus, higher stereoselectivity.

-

Troubleshooting Steps:

-

Perform the reduction at a lower temperature (e.g., -40 °C to -78 °C).[6]

-

It is important to note that excessively low temperatures can sometimes lead to a decrease in enantioselectivity with certain catalyst systems, so optimization is key.

-

-

-

Solvent Effects: The solvent can influence the reaction's stereochemical outcome by affecting the solubility of the reagents and stabilizing or destabilizing the transition states.

-

Causality: The polarity and coordinating ability of the solvent can alter the geometry of the transition state.[6] Non-coordinating solvents are often preferred in catalytic reductions to minimize interference with the catalyst-substrate complex.

-

Troubleshooting Steps:

-

Screen a range of anhydrous solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2).[6]

-

-

Q2: I am using the CBS reduction, but my enantiomeric excess is still not optimal. How can I improve it?

Even with a powerful method like the CBS reduction, several factors can lead to suboptimal results.

-

Moisture and Air Sensitivity: The CBS catalyst and the borane reducing agent are sensitive to moisture and air.[7]

-

Causality: Water can react with both the borane and the oxazaborolidine catalyst, leading to their decomposition and a decrease in both the reaction rate and enantioselectivity. This can also lead to a competing, non-selective reduction pathway.

-

Troubleshooting Steps:

-

Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum).

-

Use anhydrous solvents.

-

Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

-

-

-

Catalyst Quality and Loading: The purity and concentration of the CBS catalyst are critical.

-

Causality: Impurities in the catalyst can interfere with the catalytic cycle. Insufficient catalyst loading will slow down the desired catalytic reaction, allowing the non-catalyzed, non-selective reduction to become more prominent.

-

Troubleshooting Steps:

-

Use a freshly opened bottle of the CBS reagent or a recently prepared solution.

-

Optimize the catalyst loading; typically, 5-10 mol% is a good starting point.

-

-

Q3: I am observing the formation of both diastereomers. How can I improve the diastereoselectivity?

Improving diastereoselectivity involves many of the same principles as improving enantioselectivity, with a particular focus on the interaction between the existing chiral center (on the amino-bearing carbon) and the newly forming one (at the carbonyl carbon).

-

N-Protecting Group Strategy: As mentioned before, the N-protecting group is paramount.

-

Causality: A bulky N-protecting group can create a strong steric bias, favoring the approach of the hydride from the less hindered face. A chelating protecting group can lock the conformation, leading to high diastereoselectivity.[1]

-

Troubleshooting Steps:

-

If you are using a small protecting group, switch to a bulkier one like Boc.

-

Consider a protecting group that can participate in chelation control if you are using a suitable metal-containing reducing agent.

-

-

-

Chelation vs. Felkin-Anh Control: The choice of reducing agent can favor different stereochemical models.

-

Causality: Chelation-controlled reductions, often employing Lewis acidic reducing agents, involve the formation of a cyclic intermediate with the carbonyl oxygen and the nitrogen of the amino group, leading to the syn-diastereomer. Non-chelating, bulky reducing agents often follow the Felkin-Anh model, which predicts the formation of the anti-diastereomer.

-

Troubleshooting Steps:

-

To favor the syn-product, try reducing agents like Zn(BH4)2.

-

To favor the anti-product, consider bulky reducing agents like L-Selectride.

-

-

Q4: Could my product be racemizing during work-up or purification?

Yes, racemization is a potential issue, especially under harsh conditions.

-

Causality: Both the amino and hydroxyl groups are on chiral centers. Under strongly acidic or basic conditions, or at elevated temperatures, epimerization at one or both centers can occur.[8][9]

-

Troubleshooting Steps:

-

Use a mild work-up procedure. Avoid strong acids or bases and prolonged heating.[6]

-

Purify the product using column chromatography at room temperature.

-

If racemization is suspected, analyze the enantiomeric excess of the crude product and compare it to the purified product.

-

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize the 1-amino-3-methyl-1-phenylbutan-2-one precursor?

While a specific, detailed literature protocol for this exact precursor can be elusive, a common and effective strategy is the α-amination of a corresponding ketone or a derivative. One plausible route starts from L-valine, a readily available chiral amino acid. The synthesis would involve the conversion of L-valine to a suitable intermediate that can then be reacted with a phenyl organometallic reagent. Alternatively, α-amination of a pre-formed ketone using electrophilic nitrogen sources can be employed.

Q2: How do I determine the enantiomeric excess of my final product?

The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP).[6][10]

-

Column Selection: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often very effective for separating the enantiomers of amino alcohols.[6]

-

Method Development: A typical starting point would be a mobile phase of hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Alternative Methods: Chiral Gas Chromatography (GC) can also be used. For confirmation, NMR spectroscopy with a chiral solvating agent or a chiral shift reagent can differentiate the enantiomers.[6]

Q3: Is it possible to improve a moderate enantiomeric excess after the reaction?

Yes, if your product is a crystalline solid, recrystallization can often be used to enrich the enantiomeric excess.[6] This is a highly effective technique for achieving high enantiopurity. Additionally, classical resolution using a chiral resolving agent to form diastereomeric salts, followed by separation, is a viable, albeit less direct, option.[6]

Data Presentation

| Parameter | Influence on Enantiomeric/Diastereomeric Excess | General Recommendation for High Selectivity | Causality |

| N-Protecting Group | High | Use a bulky group (e.g., Boc) for steric control or a chelating group for chelation control.[1] | Directs the approach of the reducing agent through steric hindrance or conformational locking via chelation. |

| Catalyst/Reducing Agent | High | For high ee, use a chiral catalyst like in the CBS reduction. For high de, screen bulky or chelating reducing agents.[3][4][5] | Creates a chiral environment around the carbonyl or exploits existing chirality for facial selection. |

| Temperature | Medium to High | Lower temperatures (e.g., -78 °C) are generally better.[6] | Increases the energy difference between diastereomeric transition states. |

| Solvent | Medium | Screen non-coordinating solvents like THF or toluene.[6] | Can influence the geometry and stability of the transition state. |

| Reagent Purity | High | Use anhydrous solvents and high-purity reagents and catalysts.[7] | Prevents catalyst deactivation and non-selective background reactions. |

| Work-up Conditions | Potentially High | Use mild acidic or basic conditions and avoid heat.[6] | Prevents racemization/epimerization of the product. |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-amino-3-methyl-1-phenylbutan-2-one (Precursor)

-

Enolate Formation: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir for 30 minutes. To this LDA solution, add a solution of N-Boc-3-methyl-1-phenylbutan-1-amine in anhydrous THF dropwise. Stir for 1 hour at -78 °C.

-

Oxidation: To the enolate solution, add a solution of a suitable oxidizing agent (e.g., a MoOPH reagent) in anhydrous THF dropwise at -78 °C.

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-amino ketone precursor.

Protocol 2: Diastereoselective Reduction via Corey-Bakshi-Shibata (CBS) Method

-

Reaction Setup: To a flame-dried, argon-purged flask at -78 °C, add a solution of the (R)- or (S)-2-Methyl-CBS-oxazaborolidine catalyst (0.1 equivalents) in anhydrous THF.

-

Borane Addition: Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) (1.2 equivalents) to the catalyst solution. Stir for 15 minutes.

-

Substrate Addition: Add a solution of N-Boc-1-amino-3-methyl-1-phenylbutan-2-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Quenching and Work-up: Slowly quench the reaction by the dropwise addition of methanol. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched N-Boc-1-Amino-3-methyl-1-phenylbutan-2-ol.

-

Deprotection (if required): The Boc group can be removed under acidic conditions (e.g., TFA in CH2Cl2 or HCl in dioxane) to yield the final product.

Visualization of Concepts

Caption: Troubleshooting workflow for low stereoselectivity.

Caption: Simplified mechanism of the CBS reduction.

References

-

ResearchGate.

-

Benchchem.

-

Chemical Communications (RSC Publishing).

-

Alfa Chemistry.

-

Wiley Online Library.

-

Organic Chemistry Portal.

-

Wikipedia.

-

YouTube.

-

ResearchGate.

-

ResearchGate.

-

Wiley Online Library.

-

ACS Publications.

-

ResearchGate.

-

DSpace@MIT.

-

PubMed.

-

Organic Chemistry Portal.

-

Thieme Connect.

-

creation.com.

-

PubMed.

-

PMC.

-

Benchchem.

-

ChemRxiv.

-

Organic & Biomolecular Chemistry (RSC Publishing).

-

Phenomenex.

-

ResearchGate.

-

ResearchGate.

-

Google Patents.

-

PMC.

-

PMC.

-

Semantic Scholar.

-

Thieme Connect.

-

Aapptec.

-

Sigma-Aldrich.

-

Greentech Group.

-

ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. creation.com [creation.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

Technical Support Center: Optimizing Diastereomeric Ratios of 1-Amino-3-methyl-1-phenylbutan-2-ol

Welcome to the technical support center for the synthesis and stereochemical control of 1-Amino-3-methyl-1-phenylbutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing the diastereomeric ratio of this important chiral amino alcohol.

The stereoselective synthesis of 1-Amino-3-methyl-1-phenylbutan-2-ol, a key building block in the development of various pharmaceutical agents, presents a common challenge in controlling the relative stereochemistry of the two adjacent chiral centers. This guide provides a comprehensive resource to address the most frequently encountered issues during its synthesis, focusing on the diastereoselective reduction of the precursor α-aminoketone.

Troubleshooting Guide